4-Chloro-1,1,1-trifluorobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

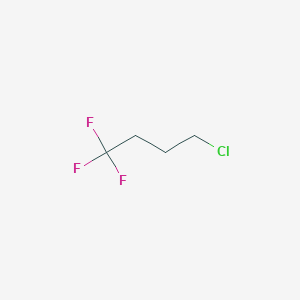

4-Chloro-1,1,1-trifluorobutane, also known as 4,4,4-Trifluorobutyl chloride, is a chemical compound with the molecular formula C4H6ClF3 . It has an average mass of 146.539 Da and a monoisotopic mass of 146.011017 Da .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1,1,1-trifluorobutane consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 fluorine atoms . The structure is linear, with the chlorine and fluorine atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

4-Chloro-1,1,1-trifluorobutane has a density of 1.2±0.1 g/cm3, a boiling point of 76.9±8.0 °C at 760 mmHg, and a vapor pressure of 108.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.5±3.0 kJ/mol and a flash point of 10.8±10.4 °C . The compound has a molar refractivity of 25.9±0.3 cm3 and a molar volume of 122.3±3.0 cm3 .Applications De Recherche Scientifique

NMR Spectroscopy Studies

4-Chloro-1,1,1-trifluorobutane and its derivatives are extensively studied using NMR spectroscopy. Investigations include detailed chemical shift measurements and coupling constant determinations in compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which help in understanding the complex spin-spin coupling in these molecules (Hinton & Jaques, 1975). Similarly, trifluoroacetones including 1,1,1-trifluoro-3-chloroacetone have been analyzed for NMR parameters, providing insights into structural information (Shapiro, Lin, & Johnston, 1973).

Organic Synthesis and Reactions

In organic chemistry, 4-chloro-1,1,1-trifluorobutane-related compounds are utilized in various reactions. For instance, 4-chloro-1,1,1-trifluorobut-3-yn-2-one is used in [4+2] cycloadducts and cross-coupling reactions with organozinc compounds (Koldobskii et al., 2009). The reactivity of trifluoromethylated compounds in forming new furan derivatives is another application, as seen in the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones (Mosslemin et al., 2004).

Catalysis and Material Science

In material science, fluorinated compounds, including derivatives of 4-chloro-1,1,1-trifluorobutane, are investigated for their potential as catalysts. For example, metal fluoride catalysts are studied for dehydrohalogenation reactions of compounds like 3-chloro-1,1,1,3-tetrafluorobutane, showing high selectivity in specific reactions (Teinz et al., 2011).

Vapor Phase Studies

Vapor phase studies of fluorinated compounds are also prominent. For example, vapor phase PvTx measurements of blends like trans-1-Chloro-3,3,3-trifluoroprop-1-ene + Isobutane provide critical data for understanding the thermodynamic properties of these mixtures (Brown et al., 2018).

Mass Spectrometry

Mass spectrometric behavior of halogen-containing epoxyethers, including fluorinated butanes, is studied to understand specific fragmentation channels, providing insights into molecular structures and reactions (Favretto et al., 1997).

Propriétés

IUPAC Name |

4-chloro-1,1,1-trifluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCPOCAIPBDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342338 |

Source

|

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,1,1-trifluorobutane | |

CAS RN |

406-85-9 |

Source

|

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)